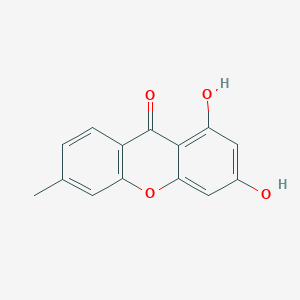

1,3-dihydroxy-6-methyl-9H-xanthen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

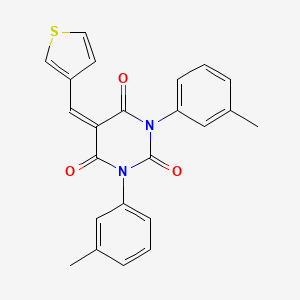

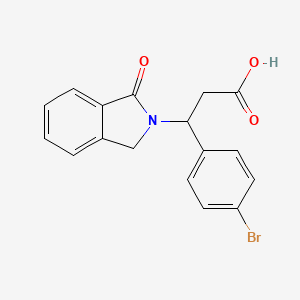

1,3-Dihydroxy-6-methyl-9H-xanthen-9-one is a chemical compound with the CAS Number: 40547-32-8 . It has a molecular weight of 242.23 and its linear formula is C14H10O4 .

Molecular Structure Analysis

The molecular structure of this compound is based on the xanthen-9-one scaffold, which consists of two benzene rings joined by a pyran ring . The compound has two hydroxyl groups and one methyl group attached to the scaffold .Applications De Recherche Scientifique

Structural Studies and Synthesis

Structure and Synthesis in Lichen Xanthones : Xanthones including 1,3-dihydroxy-6-methyl-9H-xanthen-9-one have been isolated from lichen Pertusaria sulphurata and synthesized for structural analysis (Elix et al., 1978).

Synthesis of Trihydroxyxanthones : Research has been conducted on the reaction of trihydroxyxanthen-9-one with other compounds, exploring potential biogenetic precursors of natural products (Gujral & Gupta, 1979).

NMR Studies and Structural Elucidation

NMR Assignments for Xanthones : Comprehensive NMR assignments for new natural xanthone products have been reported, which include derivatives of this compound (Davis & Pierens, 2006).

Xanthone Derivatives from Mangrove Endophytic Fungus : Studies on mangrove endophytic fungi have led to the isolation and NMR analysis of new xanthone derivatives, contributing to our understanding of these compounds' structures (Huang et al., 2010).

Chemical Applications

Ionophore for Aluminum(III) Ions : A xanthone derivative has been used as a neutral ionophore for developing a polyvinylchloride (PVC) membrane electrode for aluminum ions, demonstrating its chemical utility (Yari, Darvishi, & Shamsipur, 2006).

Inhibitors Against Corrosion of Mild Steel : Theoretical studies have been conducted on xanthone derivatives, including their potential as inhibitors against corrosion in acidic media, indicating a significant application in materials science (Arrousse et al., 2021).

Pharmacological Research

- Xanthone Derivatives from Endophytic Fungi : New xanthone derivatives have been isolated from endophytic fungi, with an emphasis on their structural elucidation. Preliminary pharmacological tests indicated their inhibitory effects on certain cell lines (Liao et al., 2018).

Orientations Futures

The future directions for research on 1,3-dihydroxy-6-methyl-9H-xanthen-9-one and similar xanthone derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more research could be conducted to elucidate their mechanisms of action and to develop efficient synthesis methods .

Mécanisme D'action

Target of Action

Xanthones, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, eliciting antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .

Mode of Action

Xanthones are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .

Result of Action

Xanthones are known to elicit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .

Analyse Biochimique

Biochemical Properties

It is known that xanthone derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Xanthone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1,3-dihydroxy-6-methylxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-7-2-3-9-11(4-7)18-12-6-8(15)5-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPLYEBEGSRMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2982718.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)

![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)

![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)

![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)

![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)